![molecular formula C17H16N2O3S2 B2578477 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 886931-63-1](/img/structure/B2578477.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DMXAA was first discovered in the early 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide and its derivatives have been synthesized and evaluated for their cardiac electrophysiological activity. Such compounds show promise as class III antiarrhythmic agents, with some showing comparable potency to sematilide, a clinical trial candidate, in vitro and in vivo models of reentrant arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
The compound has also been part of studies focused on anticancer evaluations. A series of derivatives were synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents
Synthesis of this compound derivatives has also explored their potential as antimicrobial and antifungal agents. Some derivatives have shown promising results against pathogenic strains, indicating the potential for the development of new antimicrobial drugs (Bikobo et al., 2017).
Gelation Behavior and Supramolecular Chemistry
The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been studied using N-(thiazol-2-yl) benzamide derivatives. This research provides insights into the influence of molecular structure on gelation and non-gelation behavior, highlighting the compound's relevance in supramolecular chemistry and material science (Yadav & Ballabh, 2020).
Glucokinase Activators for Diabetes Treatment
In the search for new glucokinase activators, a novel series of 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, including derivatives of this compound, were identified. These compounds showed potent and orally bioavailable glucokinase activation, demonstrating potential for the treatment of type 2 diabetes (Iino et al., 2009).
Propriétés
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-8-13-14(9-11(10)2)23-17(18-13)19-16(20)12-6-4-5-7-15(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXIWRDTEMYZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578395.png)
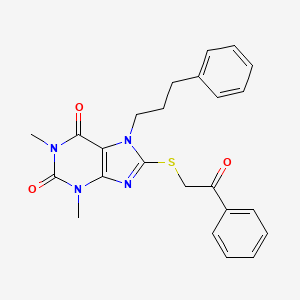
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2578397.png)

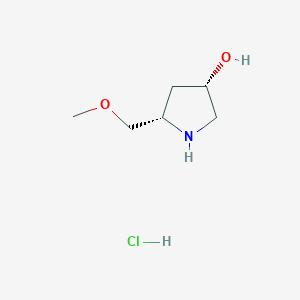
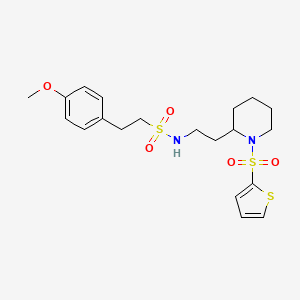
![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)
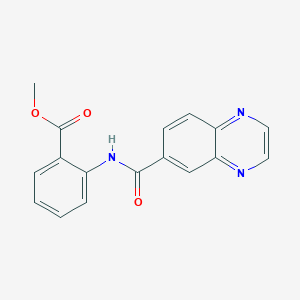
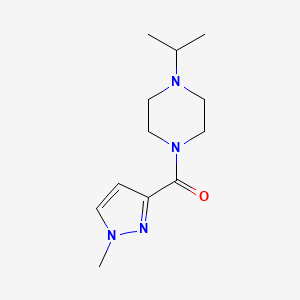
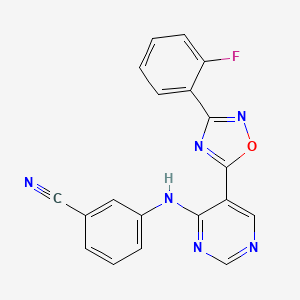
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)